dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
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Overview
Description
Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the enantioselective ring-opening of cycloanhydride with alcohol in the presence of 9-epiquininurea . This method allows for the preparation of the compound at room temperature with high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques are common in industrial settings to achieve the desired stereoisomeric purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to alter the oxidation state of the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-4,5-Dimethyl-1,3-oxazolidin-2-one
- (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
Uniqueness
Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific stereochemistry and the resulting reactivity. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C9H14O6 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6+ |
InChI Key |
ROZOUYVVWUTPNG-OLQVQODUSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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